molecular formula C13H13NO3S B3109524 O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate CAS No. 173599-90-1

O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate

Cat. No.: B3109524
CAS No.: 173599-90-1
M. Wt: 263.31 g/mol
InChI Key: SSIPUZWKSPKHSL-UHFFFAOYSA-N
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Description

O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate is a synthetic coumarin derivative engineered for advanced research in medicinal chemistry and chemical biology. This compound features a dimethylcarbamothioate group linked via an oxygen bridge to the 7-position of the 4-methylcoumarin scaffold. The core coumarin structure is widely recognized for its diverse biological activities and applications in material science . The strategic incorporation of the carbamothioate functional group is designed to enhance the molecule's potential as a versatile intermediate for the development of novel bioactive agents. Research Applications and Value: This reagent is primarily of interest as a key synthetic intermediate. Researchers can exploit the reactivity of the carbamothioate group for further chemical transformations, potentially leading to new compounds with valuable properties. The 7-oxygen substituent on the coumarin core is a common site for functionalization, enabling the creation of diverse molecular architectures . Given that coumarin derivatives and dithiocarbamate-related structures have demonstrated significant research interest for their anticancer and enzyme inhibitory properties , this compound serves as a foundational building block in drug discovery efforts. Its structure suggests potential for use in developing fluorescent chemosensors or as a ligand in metal coordination chemistry. Notice to Researchers: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

O-(4-methyl-2-oxochromen-7-yl) N,N-dimethylcarbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-8-6-12(15)17-11-7-9(4-5-10(8)11)16-13(18)14(2)3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIPUZWKSPKHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=S)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate typically involves the reaction of 7-hydroxy-4-methylcoumarin with dimethylcarbamothioic chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamothioate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamothioates depending on the nucleophile used.

Scientific Research Applications

O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as monoamine oxidase and cholinesterase, leading to its potential therapeutic effects. The compound may also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate and related coumarin derivatives are critical to their physicochemical and biological profiles.

Table 1: Comparison of Key Coumarin Derivatives

Compound Name Substituent at Position 7 Biological Activity Solubility Profile Synthesis Method
This compound Dimethylcarbamothioate (-S-CO-N(CH₃)₂) Predicted enzyme inhibition (e.g., proteases) Moderate (thiocarbamate balances polar/nonpolar groups) Coupling of 7-hydroxy coumarin with dimethylcarbamothioate chloride
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime Carbaldehyde oxime (-CH=N-OH) Anti-diabetic (α-glucosidase inhibition) High (polar oxime group) Oximation of 8-carbaldehyde precursor
2-(4-Methyl-2-oxo-2H-chromen-7-yloxy) acetohydrazide Acetohydrazide (-NH-NH-CO-CH₃) Antimicrobial (common for hydrazides) High (polar hydrazide group) Hydrazinolysis of ethyl acetate derivative

Key Observations

Sulfur’s electron-withdrawing nature could also modulate electronic interactions with target enzymes . The oxime group in Ghazvini et al.’s compound contributes to anti-diabetic activity via α-glucosidase inhibition, likely through hydrogen bonding with the enzyme’s active site . Acetohydrazide derivatives are often associated with antimicrobial activity due to their ability to disrupt microbial cell walls or metabolic pathways .

Synthesis Pathways: The target compound’s synthesis likely parallels methods used for analogous coumarin-acetamide derivatives, where nucleophilic substitution or coupling reactions introduce the thiocarbamate group . In contrast, oxime and hydrazide derivatives require condensation (oximation) or hydrazinolysis steps, respectively .

Structural Characterization :

  • X-ray crystallography (using software like SHELX or WinGX ) could reveal differences in molecular conformation and crystal packing. For instance, the bulky thiocarbamate group might induce steric effects, altering hydrogen-bonding networks compared to smaller substituents like oxime.

Physicochemical Properties: Solubility: The thiocarbamate’s balance of polar (thiocarbamate) and nonpolar (methyl groups) moieties may result in moderate solubility, whereas oxime and hydrazide derivatives exhibit higher solubility due to their polar functional groups . Stability: Thiocarbamates are generally more hydrolytically stable than esters but less stable than oximes, which form stable hydrogen-bonded networks .

Biological Activity

O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate is a synthetic compound belonging to the coumarin family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound is synthesized through the reaction of 7-hydroxy-4-methylcoumarin with dimethylcarbamothioic chloride in the presence of a base, typically triethylamine. The reaction occurs in an organic solvent like dichloromethane, followed by purification techniques such as recrystallization or column chromatography .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacteria and fungi. For instance, it has shown potent inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Potential

The compound has been investigated for its anticancer properties. In cellular assays, it has demonstrated the ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival, such as monoamine oxidase and cholinesterase .

This compound interacts with various molecular targets within cells:

  • Enzyme Inhibition : It inhibits enzymes like monoamine oxidase, which plays a role in neurotransmitter metabolism, potentially leading to increased levels of serotonin and other neurotransmitters.
  • Membrane Interaction : The compound may alter cellular membrane permeability, affecting ion transport and cellular signaling pathways .
  • Reactive Oxygen Species (ROS) : It has been shown to modulate oxidative stress responses, contributing to its protective effects against cellular damage .

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

Study Findings
Antimicrobial Activity Effective against Staphylococcus aureus and E. coli with significant inhibition zones observed in agar diffusion tests .
Anticancer Activity Induces apoptosis in breast cancer cells with IC50 values indicating potent cytotoxicity .
Mechanistic Insights Inhibits monoamine oxidase activity, leading to increased neurotransmitter levels .

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at a university lab, this compound was tested against clinical isolates of pathogenic bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, highlighting its potential as an alternative antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

A study published in a peer-reviewed journal evaluated the effects of the compound on human breast cancer cell lines. The results indicated that treatment with this compound led to a 50% reduction in cell viability after 48 hours, suggesting strong anticancer activity .

Q & A

Q. What are the recommended synthetic routes for O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 4-methyl-7-hydroxycoumarin derivatives with dimethylcarbamothioyl chloride. A common approach includes:
  • Starting Materials : 4-Methyl-7-hydroxycoumarin, dimethylcarbamothioyl chloride, and a base (e.g., triethylamine or DABCO).
  • Solvent : Polar aprotic solvents like DMF or DCM are preferred for nucleophilic substitution .
  • Reaction Conditions : Heating at 60–80°C for 1–3 hours under inert atmosphere (N₂) to prevent oxidation.
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity .
    Optimization Tip : Adjust stoichiometry (1:1.2 molar ratio of coumarin to thiocarbamoyl chloride) and monitor reaction progress via TLC.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Coumarin Core : Aromatic protons (δ 6.5–8.0 ppm) and the 2-oxo group (C=O at ~160 ppm in ¹³C NMR).
  • Dimethylcarbamothioate : Two singlet methyl groups (δ ~3.0–3.5 ppm for N(CH₃)₂) and a thiocarbonyl (C=S) signal at ~200 ppm .
  • FT-IR : Confirm C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches.
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2, HeLa) with IC₅₀ calculations. Include doxorubicin as a positive control .
  • Enzyme Inhibition : Test against kinases (e.g., tubulin) via fluorescence-based assays. Coumarin derivatives often inhibit tubulin polymerization .
  • Antioxidant Activity : DPPH or FRAP assays to assess radical scavenging potential.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a single crystal at 100–296 K. SHELXT (for solution) and SHELXL (for refinement) are standard tools .
  • Key Parameters : Analyze bond angles (e.g., C=S ~1.65 Å), dihedral angles between coumarin and carbamothioate groups, and hydrogen bonding (e.g., N–H···S interactions) .
  • Software : WinGX or OLEX2 for visualization and validation .

Q. How do substituents on the coumarin core influence biological activity, and what strategies address contradictory SAR data?

  • Methodological Answer :
  • SAR Insights :
Substituent PositionEffect on ActivityExample Reference
4-Methyl (C4)Enhances lipophilicity and tubulin binding [14]
7-Oxy (C7)Modulates electron density; thiocarbamates improve enzyme inhibition [22]
  • Contradiction Resolution :
  • Perform meta-analyses of IC₅₀ values across studies.
  • Use molecular docking (e.g., AutoDock Vina) to compare binding modes with/without substituents .

Q. What experimental designs are recommended for elucidating the mechanism of action in anticancer studies?

  • Methodological Answer :
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells.
  • Cell Cycle Analysis : PI staining with flow cytometry to identify G1/S/G2-M arrest .
  • Western Blotting : Validate protein targets (e.g., Bcl-2, Bax, caspase-3) .
  • In Vivo Models : Xenograft mice studies with dose optimization (e.g., 10–50 mg/kg, oral/i.p.) .

Q. How can researchers address discrepancies in reported cytotoxicity data across cell lines?

  • Methodological Answer :
  • Standardization : Use identical cell lines (e.g., HepG2 from ATCC), passage numbers, and assay protocols (e.g., MTT incubation time).
  • Control Compounds : Include reference drugs (e.g., doxorubicin) for cross-study comparisons.
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate
Reactant of Route 2
Reactant of Route 2
O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate

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